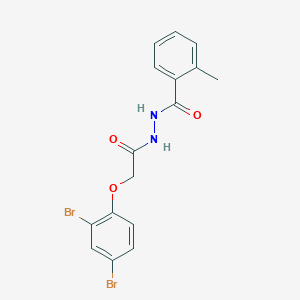
Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a benzoyl group, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by the formation of the benzoyl chloride derivative through reaction with thionyl chloride. The benzoyl chloride is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
Hydrolysis of the ester group: 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-chloro-4-nitrobenzoyl)amino)benzoate
- 2-((2-chloro-4-nitrobenzoyl)amino)benzoic acid
Uniqueness
Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of functional groups in this compound allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C14H12ClN3O5S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12ClN3O5S/c1-3-23-13(20)11-7(2)16-14(24-11)17-12(19)9-5-4-8(18(21)22)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
UQZOZHKTJDGJEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
![(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11995432.png)


![N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B11995461.png)
![3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline](/img/structure/B11995462.png)


![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995489.png)
![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995509.png)


